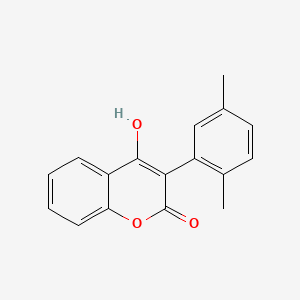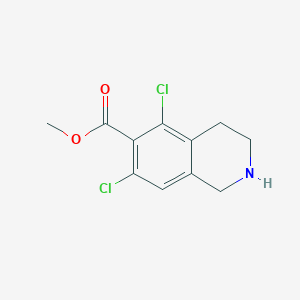
S-Naphthalen-2-yl benzothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Naphthalen-2-yl benzothioate: is a compound that belongs to the class of thioesters, which are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage. This compound is known for its applications in various fields, including photoinitiators for ultraviolet (UV) curing technology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Naphthalen-2-yl benzothioate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction can be efficiently carried out under mild conditions and is fully characterized by techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of acyl chlorides and thiols under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: S-Naphthalen-2-yl benzothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted thioesters .
Aplicaciones Científicas De Investigación
S-Naphthalen-2-yl benzothioate has several scientific research applications, including:
Chemistry: Used as a photoinitiator in UV-curing technology, which is a green and environmentally friendly technology.
Medicine: Investigated for its potential use in mucoadhesive materials and drug delivery.
Industry: Utilized in the production of optical lens materials and other industrial applications.
Mecanismo De Acción
The mechanism of action of S-Naphthalen-2-yl benzothioate as a photoinitiator involves the absorption of UV light, leading to the generation of free radicals. These free radicals initiate the polymerization process, resulting in the formation of a polymer network. The compound exhibits strong UV-visible light absorption with an extended absorption around 330 nm in DMSO .
Comparación Con Compuestos Similares
- S-Phenyl thiobenzoate
- S-Benzyl thiobenzoate
- S-Tolyl thiobenzoate
Comparison: S-Naphthalen-2-yl benzothioate is unique due to its strong UV-visible light absorption and its efficiency as a photoinitiator in UV-curing technology. Compared to similar compounds, it offers better performance in terms of photoinitiation and polymerization efficiency .
Propiedades
Número CAS |
10154-60-6 |
|---|---|
Fórmula molecular |
C17H12OS |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
S-naphthalen-2-yl benzenecarbothioate |
InChI |
InChI=1S/C17H12OS/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H |
Clave InChI |
WXVZCQAFHBNAFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)SC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)


![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)





![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)

![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)
![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)
![2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline](/img/structure/B15065343.png)
